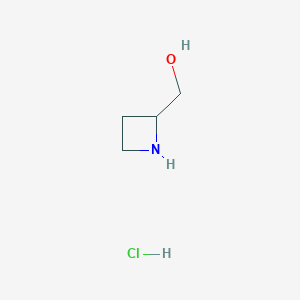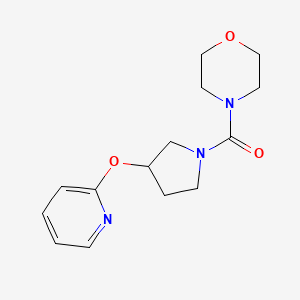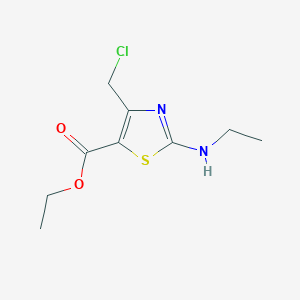
(azetidin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinemethanol hydrochloride is a chemical compound with the molecular formula C4H10NO·HCl. It is a versatile material used in various scientific research fields due to its unique properties. The compound is known for its applications in pharmaceuticals, organic synthesis, and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinemethanol hydrochloride can be achieved through several methods. One common approach involves the reaction of β-lactam with acetaldehyde . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium.
Industrial Production Methods: Industrial production of 2-Azetidinemethanol hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azetidinemethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Azetidinemethanol hydrochloride include lithium aluminum hydride for reduction reactions and organometal reagents for alkylation . The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of 2-Azetidinemethanol hydrochloride depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohol derivatives, while alkylation reactions can produce various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
2-Azetidinemethanol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and as a catalyst in various reactions . In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery systems . Additionally, the compound finds use in the industry for the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Azetidinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Azetidinemethanol hydrochloride can be compared with other similar compounds, such as azetidine carboxylic acids and azetidine derivatives. These compounds share similar structural features but may differ in their chemical properties and applications. For example, azetidine carboxylic acids are important scaffolds for obtaining biologically active heterocyclic compounds and peptides . The uniqueness of 2-Azetidinemethanol hydrochloride lies in its specific reactivity and versatility in various research fields .
List of Similar Compounds:- Azetidine carboxylic acids
- Azetidine derivatives
- β-Lactam derivatives
Eigenschaften
IUPAC Name |
azetidin-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFYVAXRAPUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2374462.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)


![3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B2374467.png)

